

Comparative Toxicity Analysis of 2,3,4-Trichloroaniline and Other Chloroanilines

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Compound of Interest

Compound Name: 2,3,4-Trichloroaniline

Cat. No.: B050295

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A Guide for Researchers and Drug Development Professionals

This guide provides a comprehensive comparison of the toxicity of **2,3,4-trichloroaniline** with other relevant chloroaniline isomers, including monochloroanilines, dichloroanilines, other trichloroanilines, and tetrachloroanilines. The information presented is intended to assist researchers, scientists, and drug development professionals in understanding the relative toxicity of these compounds, supported by quantitative data and detailed experimental methodologies.

Acute Toxicity Profile of Chloroanilines

The acute toxicity of chloroanilines varies significantly based on the number and position of chlorine atoms on the aniline ring. Generally, toxicity tends to increase with the degree of chlorination.^[1] The primary mechanism of acute toxicity for many chloroanilines is the induction of methemoglobinemia, a condition where the iron in hemoglobin is oxidized, rendering it unable to transport oxygen effectively.^{[2][3][4]} This can lead to cyanosis, fatigue, dyspnea, and muscle weakness.^[5]

Quantitative Toxicity Data

The following table summarizes the available acute toxicity data (LD50 and LC50 values) for **2,3,4-trichloroaniline** and a selection of other chloroanilines in various species.

| Compound | Chemical Structure | Species | Route | LD50 (mg/kg bw) | LC50 (mg/L/4h) |
|------------------------|--------------------|------------|---------------------|-----------------|----------------|
| 2,3,4-Trichloroaniline | Rat (ATE) | Oral | 100[6] | | |
| | Rat (ATE) | Dermal | 300[6] | | |
| | Rat (ATE) | Inhalation | 0.5[6] | | |
| Monochloroanilines | | | | | |
| 2-Chloroaniline | Rat | Dermal | 1000[7] | | |
| | Rat | Inhalation | >4.406[7] | | |
| 4-Chloroaniline | Rat | Oral | 300-420[8] | | |
| Dichloroanilines | | | | | |
| 2,3-Dichloroaniline | Rat | Oral | 940[5] | | |
| 2,4-Dichloroaniline | Rat | Oral | 3110[5] | | |
| 2,5-Dichloroaniline | Rat | Oral | 150 (NOAEL, 28d)[5] | | |
| 3,4-Dichloroaniline | Rat | Oral | 530-880[5] | >0.631[5] | |
| | Rat | Inhalation | 3.3[5] | | |

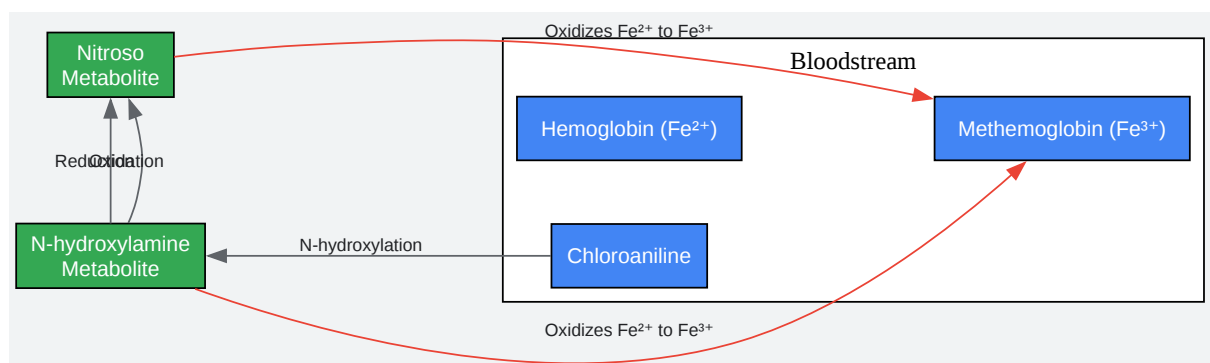
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|-------------------------|------------|-----------------------------------|---------------------------|
| 3,5-Dichloroaniline | Rat | Oral | 340-1000[5] |
| Other Trichloroanilines | | | |
| 2,4,5-Trichloroaniline | Rat | Oral | Toxic if swallowed[9][10] |
| Rat | Dermal | Toxic in contact with skin[9][10] | |
| Rat | Inhalation | Toxic if inhaled[9][10] | |
| 2,4,6-Trichloroaniline | Rat | Oral | 2400[11] |
| Rabbit | Dermal | 2462[12] | |
| Mouse | Inhalation | 1.5 (LC0)[12] | |

Note: ATE stands for Acute Toxicity Estimate. NOAEL stands for No-Observed-Adverse-Effect Level. "Toxic if swallowed/in contact with skin/if inhaled" indicates a high level of toxicity, though a specific LD50/LC50 value was not provided in the search results.

From the data, **2,3,4-trichloroaniline** exhibits high acute toxicity via oral, dermal, and inhalation routes, with an oral LD50 in rats estimated at 100 mg/kg. This is significantly more toxic than some dichloroaniline isomers like 2,4-dichloroaniline (LD50: 3110 mg/kg) and 2,3-dichloroaniline (LD50: 940 mg/kg).[5] The toxicity of 2,4,6-trichloroaniline appears to be lower than that of **2,3,4-trichloroaniline**, with a reported oral LD50 in rats of 2400 mg/kg.[11]

Mechanism of Toxicity: Methemoglobin Formation

A primary toxic effect of chloroanilines is the induction of methemoglobinemia.[2][3][4] This process involves the metabolic activation of the chloroaniline molecule.



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Caption: Metabolic activation of chloroanilines and subsequent induction of methemoglobinemia.

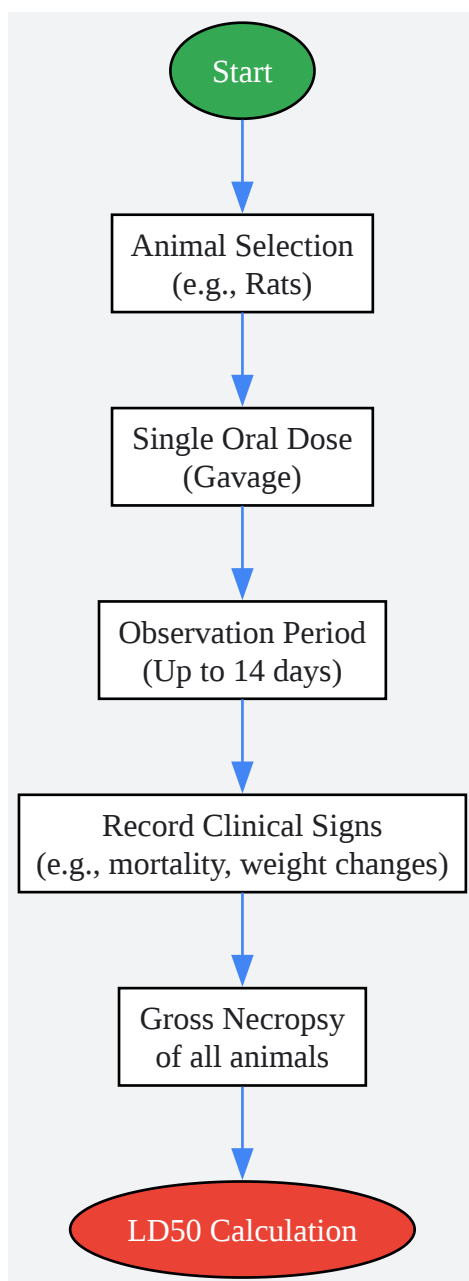
The aniline moiety of chloroanilines can undergo N-hydroxylation in the liver, forming N-hydroxylamine metabolites.[13] These metabolites can then be further oxidized to nitroso compounds. Both the N-hydroxylamine and nitroso metabolites are potent oxidizing agents that can directly oxidize the ferrous iron (Fe²⁺) in hemoglobin to its ferric state (Fe³⁺), resulting in the formation of methemoglobin.[14] This process impairs the oxygen-carrying capacity of the blood, leading to tissue hypoxia.[2]

Experimental Protocols

The acute toxicity data presented in this guide are primarily derived from studies following standardized guidelines from the Organisation for Economic Co-operation and Development (OECD).

OECD Test Guideline 401: Acute Oral Toxicity

This guideline is used to determine the acute oral toxicity of a substance.



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Caption: Workflow for OECD Test Guideline 401 (Acute Oral Toxicity).

Methodology:

- Test Animals: Typically, young adult rats of a single strain are used.
- Dose Administration: The test substance is administered in a single dose by gavage using a stomach tube or a suitable intubation cannula.

- **Dose Levels:** Multiple dose groups are used with the aim of identifying a dose that causes mortality in some animals.
- **Observation Period:** Animals are observed for up to 14 days for signs of toxicity and mortality. Body weight is recorded weekly.
- **Pathology:** All animals are subjected to a gross necropsy at the end of the study.
- **Data Analysis:** The LD50 (the dose that is lethal to 50% of the test animals) is calculated using appropriate statistical methods.

OECD Test Guideline 402: Acute Dermal Toxicity

This guideline assesses the toxicity of a substance following a single dermal application.^[7]

Methodology:

- **Test Animals:** Rats, rabbits, or guinea pigs are commonly used. A small area of the animal's back is clipped free of fur.
- **Dose Application:** The test substance is applied uniformly to the clipped skin. The treated area is typically covered with a porous gauze dressing and non-irritating tape.
- **Exposure Duration:** The exposure period is usually 24 hours.
- **Observation:** Animals are observed for signs of toxicity and mortality for up to 14 days.
- **LD50 Calculation:** The dermal LD50 is determined.

OECD Test Guideline 403: Acute Inhalation Toxicity

This guideline evaluates the toxicity of a substance when inhaled.^[7]

Methodology:

- **Test Animals:** Rats are the preferred species.
- **Exposure:** Animals are exposed to the test substance as a gas, vapor, or aerosol in a specially designed inhalation chamber for a defined period, typically 4 hours.

- **Concentration Levels:** Several concentration groups are tested.
- **Observation:** Animals are observed for toxic effects and mortality during and after exposure for up to 14 days.
- **LC50 Calculation:** The LC50 (the concentration that is lethal to 50% of the test animals) is calculated.

Conclusion

2,3,4-Trichloroaniline demonstrates a high degree of acute toxicity compared to many other chloroaniline isomers. The primary mechanism of toxicity for this class of compounds is methemoglobinemia, resulting from the metabolic activation of the aniline moiety. The general trend of increasing toxicity with increased chlorination holds, although the position of the chlorine atoms also plays a crucial role in determining the toxic potential. Researchers and professionals in drug development should exercise caution when handling **2,3,4-trichloroaniline** and other highly chlorinated anilines, adhering to strict safety protocols. The standardized OECD guidelines provide a robust framework for assessing and comparing the acute toxicity of these and other chemical compounds.

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